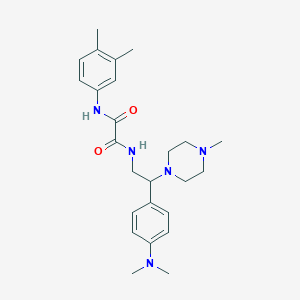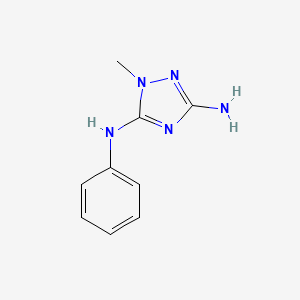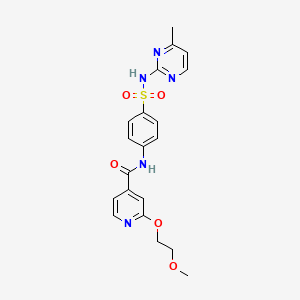
Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate” is a chemical compound with the molecular formula C13H18N2O2 . It is also known as “rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride” with a CAS Number of 881891-90-3 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of benzyl carbamates like “Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate” often involves the protection of amino groups . Amino groups can be selectively protected in good yields by reaction with O-alkyl S-(pyridin-2-yl)carbonothiolates at room temperature in air . Even substrates with multiple hydroxyl groups such as glucosamine are selectively N-protected .
Molecular Structure Analysis
The InChI code for “Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate” is 1S/C13H18N2O2.ClH/c14-11-6-7-12(8-11)15-13(16)17-9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,14H2,(H,15,16);1H/t11-,12+;/m1./s1 .
Physical And Chemical Properties Analysis
“Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate” has a molecular weight of 270.76 . It is a powder that is stored at room temperature .
Scientific Research Applications
Stereospecific Synthesis
Research has demonstrated the stereospecific synthesis of various compounds using benzyl carbamates. For instance, the synthesis of N-tosyl bromo-aminocyclitol starting from cyclohexadiene was conducted, highlighting the use of carbamates in the formation of biologically active compounds (Kurbanoğlu, 2016). Additionally, efficient enantioselective synthesis methods have been developed, such as the creation of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, showcasing the intricate role of carbamates in stereospecific and enantioselective syntheses (Campbell et al., 2009).
Chemical Reactions and Properties
Carbamates have been utilized in various chemical reactions, displaying diverse reactivity and properties. For example, research indicates that 1,1′-Carbonyldiimidazole (CDI) was employed as an acylation agent in the mechanochemical preparation of carbamates, showcasing an eco-friendly method to synthesize these compounds with enhanced reactivity under mild conditions (Lanzillotto et al., 2015). Furthermore, studies on the gold(I)-catalyzed dynamic kinetic enantioselective intramolecular hydroamination of allenes have involved benzyl carbamates, demonstrating their use in obtaining complex molecular structures with high enantiomeric excess (Zhang, Bender, & Widenhoefer, 2007).
Synthesis of Cyclic and Heterocyclic Compounds
Carbamates are key intermediates in the synthesis of cyclic and heterocyclic compounds. Research has focused on the preparation of β-and γ-lactams via ring closures of unsaturated carbamoyl radicals derived from 1-carbamoyl-1-methylcyclohexa-2,5-dienes, highlighting the role of carbamates in ring closure reactions and the synthesis of lactams (Bella, Jackson, & Walton, 2004). Additionally, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas, involved the use of carbamates, showcasing their role in the creation of novel heterocyclic compounds (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Carbene-Catalyzed Reductive Coupling
Carbamates have been employed in carbene-catalyzed reductive coupling reactions. A study demonstrated the generation of (nitro)benzyl radicals via N-heterocyclic carbene (NHC) catalysis under reductive conditions, where the radical intermediates generated via NHC catalysis underwent formal 1,2-addition with ketones, showcasing a formal polarity-inversion of benzyl bromide and highlighting the potential of carbamates in novel organocatalytic conditions (Li et al., 2016).
Safety and Hazards
The safety information for “Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
benzyl N-[(1S,3R)-3-aminocyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,15H2,(H,16,17)/t12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWZARAFTINKJK-OLZOCXBDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)NC(=O)OCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3,4-Dimethylphenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine](/img/structure/B2642508.png)


![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2642512.png)
![1-[4-[(2-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2642513.png)
![2-fluoro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2642516.png)

![3-(methylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2642519.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B2642524.png)


![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2642527.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide](/img/structure/B2642529.png)